molecular formula C8H22N4 B12719567 N-(1-Amino-2-propyl)-N'-(2-amino-1-propyl)ethanediamine CAS No. 75949-74-5

N-(1-Amino-2-propyl)-N'-(2-amino-1-propyl)ethanediamine

Cat. No.: B12719567
CAS No.: 75949-74-5
M. Wt: 174.29 g/mol
InChI Key: UDRMRSLPPDGMPF-JGVFFNPUSA-N
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Description

N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to an alkane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine typically involves the reaction of 1,2-diaminoethane with 1-bromo-2-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or solvent extraction.

Chemical Reactions Analysis

Types of Reactions

N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May be used in the study of enzyme interactions and protein modifications.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane chain.

    1,3-Diaminopropane: A diamine with amino groups attached to a propane chain.

    N,N’-Dimethylethylenediamine: A derivative of ethylenediamine with methyl groups attached to the nitrogen atoms.

Uniqueness

N-(1-Amino-2-propyl)-N’-(2-amino-1-propyl)ethanediamine is unique due to the presence of propyl groups attached to the nitrogen atoms, which may confer different chemical and biological properties compared to simpler diamines. This structural variation can influence the compound’s reactivity, solubility, and interactions with other molecules.

Properties

CAS No.

75949-74-5

Molecular Formula

C8H22N4

Molecular Weight

174.29 g/mol

IUPAC Name

(2R)-2-N-[2-[[(2S)-2-aminopropyl]amino]ethyl]propane-1,2-diamine

InChI

InChI=1S/C8H22N4/c1-7(10)6-11-3-4-12-8(2)5-9/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8+/m0/s1

InChI Key

UDRMRSLPPDGMPF-JGVFFNPUSA-N

Isomeric SMILES

C[C@H](CN)NCCNC[C@H](C)N

Canonical SMILES

CC(CN)NCCNCC(C)N

Origin of Product

United States

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